4-(3-Iodobenzyl)morpholine
Overview
Description
4-(3-Iodobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₄INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodobenzyl)morpholine typically involves the reaction of morpholine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodobenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of benzylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzylmorpholines.
Oxidation: Products include hydroxyl or carbonyl-substituted benzylmorpholines.
Reduction: The major product is benzylmorpholine.
Scientific Research Applications
4-(3-Iodobenzyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Proteomics Research: The compound is used in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-(3-Iodobenzyl)morpholine is not well-documented. as a derivative of morpholine, it is likely to interact with biological targets through its morpholine ring. The iodine atom may also play a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 3-iodobenzyl group.
Benzylmorpholine: Similar to 4-(3-Iodobenzyl)morpholine but without the iodine atom.
4-(3-Bromobenzyl)morpholine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(3-iodophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCSNJJTDANIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590428 | |
Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731812-03-6 | |
Record name | 4-[(3-Iodophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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